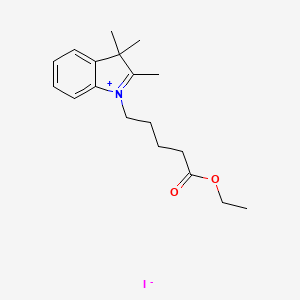![molecular formula C19H25FSi B14189560 [4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane CAS No. 920282-76-4](/img/structure/B14189560.png)
[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane: is a chemical compound that features a fluorophenyl group attached to a butadiyne moiety, which is further connected to a tri(propan-2-yl)silane group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane typically involves the coupling of a fluorophenylacetylene with a tri(propan-2-yl)silylacetylene under specific reaction conditions. The reaction is often catalyzed by a palladium complex in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butadiyne moiety, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can target the fluorophenyl group or the butadiyne moiety, resulting in the formation of partially or fully reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of diketones or other oxidized derivatives.
Reduction: Formation of partially or fully reduced products, such as alkanes or alkenes.
Substitution: Introduction of various substituents on the fluorophenyl group, such as halogens or nitro groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features may be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Science: It can be used as a monomer or comonomer in the synthesis of polymers with unique properties, such as enhanced thermal stability or specific mechanical characteristics.
作用机制
The mechanism by which [4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to a metal center and influencing the reactivity of the metal. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or hydrophobic interactions.
相似化合物的比较
[4-(4-Chlorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane: Similar structure but with a chlorine atom instead of fluorine.
[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in [4-(4-Fluorophenyl)buta-1,3-diyn-1-yl]tri(propan-2-yl)silane imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding, which can influence its reactivity and interactions in various applications.
属性
CAS 编号 |
920282-76-4 |
|---|---|
分子式 |
C19H25FSi |
分子量 |
300.5 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)buta-1,3-diynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H25FSi/c1-15(2)21(16(3)4,17(5)6)14-8-7-9-18-10-12-19(20)13-11-18/h10-13,15-17H,1-6H3 |
InChI 键 |
RURWFMRMHUXLAY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C#CC#CC1=CC=C(C=C1)F)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



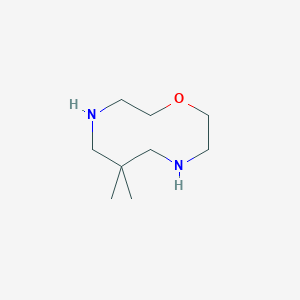
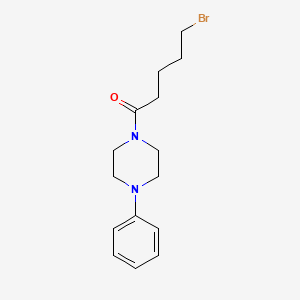
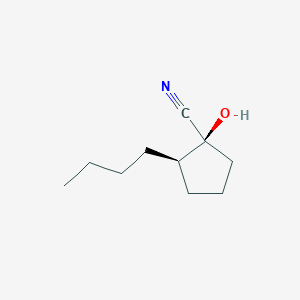
![2-Iodo-4-nitro-6-[(3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14189504.png)
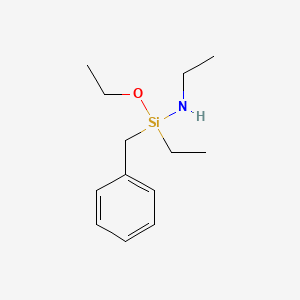
![2,8-Dimethyl-1-propyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14189510.png)
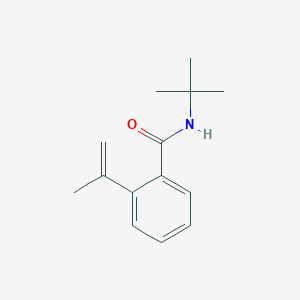

![Bis[2-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]diselane](/img/structure/B14189532.png)
![5,8-Dibromo-2,3-didodecylpyrido[3,4-B]pyrazine](/img/structure/B14189538.png)
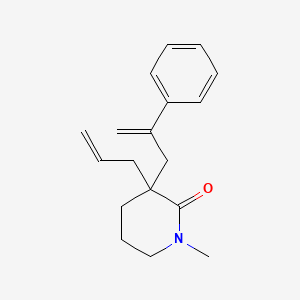
![1-[1-(4-Chlorophenyl)-2-methyl-4-nitro-1H-imidazol-5-yl]piperidine](/img/structure/B14189548.png)
